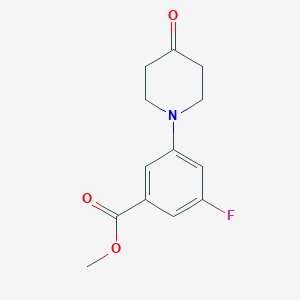
(1S,2R)-1-Amino-1-(5-chloro-3-methoxyphenyl)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-1-Amino-1-(5-chloro-3-methoxyphenyl)propan-2-OL is a chiral compound with potential applications in various fields such as chemistry, biology, medicine, and industry. The compound’s unique structure, featuring an amino group, a chloro-substituted aromatic ring, and a methoxy group, makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(5-chloro-3-methoxyphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-3-methoxybenzaldehyde and a suitable chiral amine.
Reaction Conditions: The key steps include the formation of an imine intermediate, followed by reduction to yield the desired chiral amine. Common reagents used in these steps include reducing agents like sodium borohydride or lithium aluminum hydride.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R)-1-Amino-1-(5-chloro-3-methoxyphenyl)propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can undergo reduction reactions to form secondary or tertiary amines.
Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while substitution reactions can produce a variety of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
(1S,2R)-1-Amino-1-(5-chloro-3-methoxyphenyl)propan-2-OL has several scientific research applications, including:
Chemistry: The compound is used as a chiral building block in the synthesis of complex molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of (1S,2R)-1-Amino-1-(5-chloro-3-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its mechanism of action fully.
Comparación Con Compuestos Similares
Similar Compounds
(1S,2R)-1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL: Similar structure with a different position of the chloro group.
(1S,2R)-1-Amino-1-(5-bromo-3-methoxyphenyl)propan-2-OL: Similar structure with a bromo group instead of a chloro group.
(1S,2R)-1-Amino-1-(5-chloro-3-ethoxyphenyl)propan-2-OL: Similar structure with an ethoxy group instead of a methoxy group.
Uniqueness
The uniqueness of (1S,2R)-1-Amino-1-(5-chloro-3-methoxyphenyl)propan-2-OL lies in its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of both chloro and methoxy groups provides a unique combination of electronic and steric effects, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H14ClNO2 |
|---|---|
Peso molecular |
215.67 g/mol |
Nombre IUPAC |
(1S,2R)-1-amino-1-(3-chloro-5-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO2/c1-6(13)10(12)7-3-8(11)5-9(4-7)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10-/m1/s1 |
Clave InChI |
JJLCKMOXKAGQHK-LHLIQPBNSA-N |
SMILES isomérico |
C[C@H]([C@H](C1=CC(=CC(=C1)Cl)OC)N)O |
SMILES canónico |
CC(C(C1=CC(=CC(=C1)Cl)OC)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


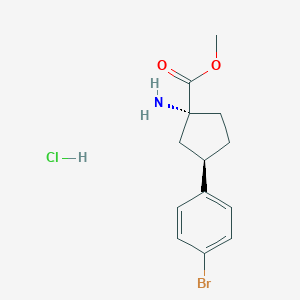

![5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-amine](/img/structure/B13056785.png)
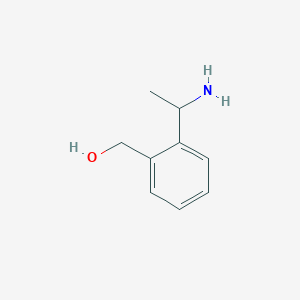
![Methyl3-[4-(phenylmethanesulfonamido)phenoxy]thiophene-2-carboxylate](/img/structure/B13056820.png)
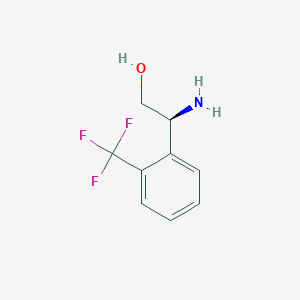
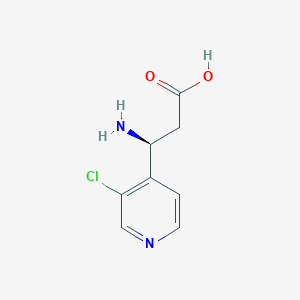
![N-[(phenylcarbamoylamino)methoxy]formamide](/img/structure/B13056828.png)
![Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B13056832.png)
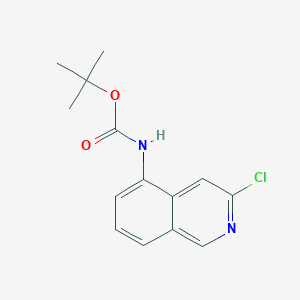

![(2R)-2-(2,5-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B13056859.png)
